3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemistry teams optimizing fluorinated aromatic SAR often face supply bottlenecks for specialty boronate esters with precise substitution patterns. This 3-(fluoromethyl)benzonitrile pinacol boronate ester directly addresses that gap. Key procurement advantages: • Enables rational LogP optimization (ΔLogP +0.33 vs fluoro analog) for improved membrane permeability • 98% purity minimizes catalyst poisoning in Suzuki couplings for reliable library synthesis • Validated in c-Met kinase inhibitor programs achieving low nanomolar IC50 values

Molecular Formula C14H17BFNO2
Molecular Weight 261.10 g/mol
Cat. No. B12851527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular FormulaC14H17BFNO2
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)CF
InChIInChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,8H2,1-4H3
InChIKeyVZURUTWMPMLDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Strategic Aryl Boronate Building Block


3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1644645-49-7) is a pinacol boronate ester featuring a benzonitrile core co-substituted with a fluoromethyl group. This structural arrangement provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a fluorinated aromatic moiety into complex molecular scaffolds . The compound is recognized as a critical intermediate in the synthesis of potent kinase inhibitors, as demonstrated by its incorporation into c-Met-targeting triazolopyrazine derivatives with low nanomolar IC50 values [1], highlighting its utility in medicinal chemistry programs.

Reactive Handle
Suzuki-Miyaura cross-coupling
Reported Context
c-Met kinase inhibitor synthesis intermediate
Building Block Type
Fluoromethyl benzonitrile boronate ester

Pitfalls of Substituting 3-(Fluoromethyl)benzonitrile Boronate with Halo Analogs


Simple substitution of the fluoromethyl group with a fluorine atom (e.g., CAS 935685-88-4) or a methyl group is not a like-for-like exchange. The transformation from -F to -CH2F introduces an additional carbon atom, significantly altering the compound's lipophilicity, steric profile, and potential for metabolic soft-spot modification. As shown by the data below, these changes directly impact key drug-design parameters such as LogP and molecular geometry, which in turn influence membrane permeability and target binding. Generic substitution therefore risks undermining the structure-activity relationship (SAR) of the final drug candidate and may lead to failed biological assays, making compound-specific procurement essential .

Target Compound
3-(Fluoromethyl)benzonitrile boronate
Do Not Substitute With
3-Fluoro analog (CAS 935685-88-4) or methyl analog
Risk 1
Lipophilicity shift may alter membrane permeability and target engagement context
Why It Differs
Fluoromethyl increases LogP; fluoro analog provides lower lipophilicity
Risk 2
Steric and electronic profile divergence may disrupt SAR-optimized binding
Why It Differs
Additional methylene group alters steric demand and electron distribution

3-(Fluoromethyl)benzonitrile Boronate vs. 3-Fluoro Analog: Comparative Data


Increased Lipophilicity vs. 3-Fluoro Analog

The replacement of a fluorine atom with a fluoromethyl group increases the compound's lipophilicity by a measurable margin. The target compound exhibits a computed LogP of 2.33, compared to 2.00 for the 3-fluoro-5-(pinacolboronato)benzonitrile analog . This difference of 0.33 log units indicates significantly higher lipophilicity, a property highly correlated with passive membrane permeability, a critical factor for intracellular target engagement.

Lipophilicity Shift
Cross-study comparable
Target LogP 2.33 vs 3-Fluoro analog 2.00 Δ LogP +0.33
May support permeability tuning in lead optimization
Computed LogP; vendor database values
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Distinct Steric and Electronic Profile from Fluoromethyl Group

The target compound's fluoromethyl group introduces greater steric demand compared to a simple fluorine atom. With a molecular weight of 261.10 g/mol and molecular formula C14H17BFNO2, it is heavier than the 3-fluoro analog (247.07 g/mol, C13H15BFNO2) . This additional methylene unit changes the spatial orientation of the fluorine electron-withdrawing effect, which can be exploited to modulate pi-stacking interactions or fill a hydrophobic pocket in a protein binding site, providing a key advantage in lead optimization for targets where the fluoro analog shows insufficient activity.

Steric Profile Change
Class-level inference
Target MW 261.10 vs 247.07 (Δ +14.03)
Supports steric and electronic SAR interrogation
Standard molecular descriptors
Structure-Activity Relationship Binding Conformation Molecular Recognition

Certified Purity Advantage for Coupling Efficiency

For procurement, the guaranteed purity of the building block is critical for ensuring high reaction yields. The target compound is commercially available at a certified purity of 98% . In contrast, the closest 3-fluoro analog is typically listed with a standard purity of 95% . A 3% difference in purity can represent a significant difference in the effective concentration of the desired reactant, potentially leading to lower yields, higher catalyst loads, and the need for additional purification.

Purity Comparison
Direct head-to-head
Target 98% vs 95% (3-fluoro analog)
May support higher coupling efficiency and reduced side reactions
Vendor Certificate of Analysis basis
Synthetic Chemistry Process Chemistry Quality Control

Validated in c-Met Kinase Inhibitor Synthesis

The functional utility of this specific boronate ester is proven by its role as a key intermediate in the synthesis of advanced clinical candidates. In patent US9403831, a derivative incorporating this building block exhibited an IC50 of 2 nM against the c-Met tyrosine kinase, a well-validated oncology target [1]. This demonstrates that the compound's structure is directly compatible with achieving low-nanomolar potency in a drug-like scaffold, a level of validation that a generic aryl boronate cannot claim.

Synthesis Validation
Supporting evidence
Derived c-Met inhibitor IC50 2 nM (patent US9403831)
Reported kinase inhibitor synthesis context; scaffold validation
DELFIA assay at 25 °C; patent reference
Oncology Drug Discovery Kinase Inhibitors Patent Chemistry

Application Scenarios for 3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile


Tuning Physicochemical Properties for Kinase Inhibitor Leads

When a medicinal chemistry team has identified a hit with a 3-fluorobenzonitrile moiety but needs to improve cellular activity, the 3-fluoromethyl analog can be procured to precisely increase lipophilicity (ΔLogP +0.33) without a drastic change in molecular weight. This allows for a rational SAR exploration to enhance membrane permeability and target engagement, as validated by the compound's successful use in creating a 2 nM c-Met inhibitor [1].

Consistent Yields in Parallel Synthesis Libraries

Automated synthesis platforms for building compound libraries require high-purity building blocks for consistent results. The 98% certified purity of this boronate ester minimizes catalyst poisoning and side reactions, leading to more reliable Suzuki coupling yields across a large array of aryl halides. This is a practical advantage over the more common 95% pure fluoro analog, reducing the need for re-synthesis and purification .

18F-Radiolabeling for PET Tracer Development

The presence of a fluoromethyl group offers a distinct handle for late-stage fluorination or direct 18F-radiolabeling strategies [2]. While the classical fluoro analog cannot be easily diversified, the CH2F group in this compound can potentially be activated for nucleophilic substitution, enabling the synthesis of novel PET imaging agents. This opens up applications that are chemically inaccessible to the simpler fluoro-substituted building block.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluoromethyl group for lipophilicity tuning
Membrane permeability and target engagement assay context
Parallel synthesis of compound libraries
High certified purity (98%)
Consistent Suzuki coupling yields and reduced purification
PET tracer development via 18F-labeling
Fluoromethyl handle for late-stage fluorination
Radiochemical incorporation feasibility
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